molecular formula C8H11NO B152255 (R)-2-Amino-1-phenylethanol CAS No. 2549-14-6

(R)-2-Amino-1-phenylethanol

Cat. No. B152255
CAS RN: 2549-14-6
M. Wt: 137.18 g/mol
InChI Key: ULSIYEODSMZIPX-QMMMGPOBSA-N
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Description

(R)-2-Amino-1-phenylethanol, also known as (R)-1-phenylethanolamine, is an important organic compound used in a variety of scientific research applications. It is a chiral compound, meaning it has two enantiomers, (R)-1-phenylethanolamine and (S)-1-phenylethanolamine. (R)-1-phenylethanolamine is the most widely used form of the compound due to its ability to act as a neurotransmitter in the brain.

Scientific Research Applications

    Chemical Synthesis

    This compound can be used in the synthesis of various organic compounds due to its chiral nature . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.

    Pharmaceutical Research

    “®-2-Amino-1-phenylethanol” could potentially be used in the development of new pharmaceuticals . The methods of application would involve using this compound as a building block in the synthesis of new drugs.

    Material Science

    This compound could be used in the development of new materials, such as polymers . The methods of application would involve incorporating this compound into the polymerization process.

    Biochemical Research

    “®-2-Amino-1-phenylethanol” could be used in proteomics research . The methods of application would involve using this compound in various biochemical assays and experiments.

    Neuroscience

    This compound acts as an agonist of the NMDA receptor, a glutamate receptor . Activation of the NMDA receptor facilitates the influx of calcium ions into the cell, initiating a multitude of intracellular signaling pathways that play a vital role in neuronal function .

    Chiral Resolution

    Due to its chiral nature, “®-2-Amino-1-phenylethanol” could be used in chiral resolution experiments, which are techniques used in chemistry to separate stereoisomers .

    Chemical Industry

    This compound is used in the chemical industry for the production of various chemicals . The methods of application would depend on the specific chemical being produced.

    Agriculture

    “®-2-Amino-1-phenylethanol” could potentially be used in the development of new pesticides or fertilizers . The methods of application would involve using this compound as a building block in the synthesis of these products.

    Food Industry

    This compound could be used in the food industry as a flavoring agent . The methods of application would involve incorporating this compound into the food product during the manufacturing process.

    Cosmetics

    “®-2-Amino-1-phenylethanol” could potentially be used in the cosmetics industry for the production of various beauty products . The methods of application would involve using this compound as a building block in the synthesis of these products.

    Environmental Science

    This compound could be used in environmental science research . The methods of application would involve using this compound in various environmental assays and experiments.

    Biotechnology

    “®-2-Amino-1-phenylethanol” could be used in biotechnology for the production of various biotech products . The methods of application would involve using this compound as a building block in the synthesis of these products.

properties

IUPAC Name

(1R)-2-amino-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSIYEODSMZIPX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426230
Record name (R)-2-Amino-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-1-phenylethanol

CAS RN

2549-14-6
Record name (-)-Phenylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2549-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2-Amino-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-Amino-1-phenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butanol (20 ml) was added with the concentrate of the reaction products obtained in the same manner as in Example 296 which contained 1.67 g (7.50 mmol) of 2-amino-1-phenylethanol, and 2.11 g (7.50 mmol) of Boc-L-Tyr. The resultant mixture was heated for dissolution, cooled to room temperature and left over night to precipitate crystals. The crystals were isolated by filtration to afford 1.06 g (2.10 mmol) of (R)-2-amino-1-phenylethanol.Boc-L-Tyr salt. The yield of the compound based on (R)-2-amino-1-phenylethanol in the concentrate was 56.0%.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
J Steinreiber, M Schürmann… - Advanced Synthesis …, 2007 - Wiley Online Library
The applicability of the recent published bienzymatic protocol for the synthesis of (R)‐2‐amino‐1‐phenylethanol was tested using L‐threonine aldolase from Pseudomonas putida and l‐…
Number of citations: 45 onlinelibrary.wiley.com
K Subashini, S Periandy - Journal of Molecular Structure, 2016 - Elsevier
A systematic spectroscopic study of (R)-2-Amino-1-Phenylethanol was carried out using FT-IR, FT-Raman, NMR and UV analysis. FT-IR (4000–400 cm −1 ) and FT-Raman (4000–100 …
Number of citations: 13 www.sciencedirect.com
LD Shiau - Crystal Growth & Design, 2020 - ACS Publications
… Stripping crystallization (SC) was applied in this work for chiral purification of R-2-amino-1-phenylethanol (R-APE) from an enantiomer mixture with the initial R-APE concentration in the …
Number of citations: 8 pubs.acs.org
O Lohse, C Spöndlin - Organic Process Research & Development, 1997 - ACS Publications
The preparation of optically pure 2-amino-1-phenylethanol was investigated using three methods. The opening of styrene oxide with ammonia, the reduction of mandelamide, and the …
Number of citations: 25 pubs.acs.org
G Zhao, J Wang, K Ma, L Yang, S Wu, Y Liu, W Sun - Biotechnology letters, 2004 - Springer
A new isolate of Arthrobacter sulfureus, when incubated at 50 g resting cells (dry cell wt) l -1 with 50 g glucose l -1 and 1 g 2-aminoacetophenone l -1 in 50 mm potassium buffer (pH 7, 4 …
Number of citations: 8 link.springer.com
K Yamada-Onodera, Y Takase, Y Tani - Journal of bioscience and …, 2007 - Elsevier
We found that a newly isolated Burkholderia sp. produced (R)-2-amino-1-phenylethanol from 2-aminoacetophenone, showing the high stereospecificity. NADPH-dependent 2-…
Number of citations: 10 www.sciencedirect.com
BV JEEVAN, M UMASHANKARA… - Asian Journal of …, 2018 - researchgate.net
Four isomers of cordiarimide B were synthesized by coupling (S)-2-amino-1-phenylethanol and (R)-2-amino-1-phenylethanol with L and D glutamic acid. Biological studies revealed …
Number of citations: 0 www.researchgate.net
Z Guangyou, L Yuquing, W Zhaohui, H Nohira… - Tetrahedron …, 2003 - Elsevier
(S)-(+)-1-Amino-3-phenyloxy-2-propanol, (R)-(−)-2-amino-1-phenylethanol, (S)-(+)-1-amino-2-propanol, (1S,2S)-(+)-2-aminocyclohexanol and (1S,2S)-(+)-1,2-diaminocyclohexane …
Number of citations: 62 www.sciencedirect.com
T Izumi, K Fukaya - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
Enzymatic reduction of α-acylaminoacetophenones with fermenting baker’s yeast afforded optically active (R)-2-acylamino-1-arylethanols. Furthermore, lipase-catalyzed resolution of …
Number of citations: 35 www.journal.csj.jp

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